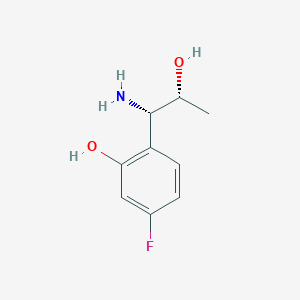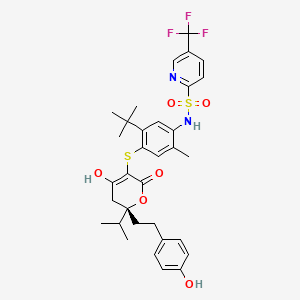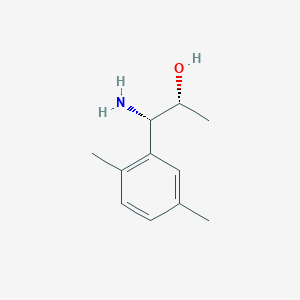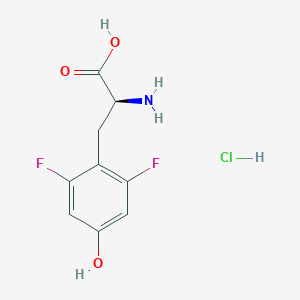
(S)-2-Amino-3-(2,6-difluoro-4-hydroxyphenyl)propanoic acid hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Amino-3-(2,6-difluoro-4-hydroxyphenyl)propanoic acid hydrochloride is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of an amino group, a difluorohydroxyphenyl group, and a propanoic acid moiety, making it a versatile molecule for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(2,6-difluoro-4-hydroxyphenyl)propanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-difluoro-4-hydroxybenzaldehyde and (S)-2-amino-3-bromopropanoic acid.
Reaction Steps:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(S)-2-Amino-3-(2,6-difluoro-4-hydroxyphenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of 2,6-difluoro-4-ketophenylpropanoic acid.
Reduction: Formation of (S)-2-amino-3-(2,6-difluoro-4-aminophenyl)propanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(S)-2-Amino-3-(2,6-difluoro-4-hydroxyphenyl)propanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (S)-2-Amino-3-(2,6-difluoro-4-hydroxyphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, pain, and cellular metabolism.
類似化合物との比較
Similar Compounds
- 2,6-Difluoro-4-hydroxyphenylboronic acid
- 2,6-Difluorophenylboronic acid
- 2-(2,6-Difluoro-4-hydroxyphenyl)acetic acid
Uniqueness
(S)-2-Amino-3-(2,6-difluoro-4-hydroxyphenyl)propanoic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique profile of interactions with molecular targets, making it valuable for specialized applications in research and industry.
特性
分子式 |
C9H10ClF2NO3 |
|---|---|
分子量 |
253.63 g/mol |
IUPAC名 |
(2S)-2-amino-3-(2,6-difluoro-4-hydroxyphenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H9F2NO3.ClH/c10-6-1-4(13)2-7(11)5(6)3-8(12)9(14)15;/h1-2,8,13H,3,12H2,(H,14,15);1H/t8-;/m0./s1 |
InChIキー |
HRSTUUUIQNPDNY-QRPNPIFTSA-N |
異性体SMILES |
C1=C(C=C(C(=C1F)C[C@@H](C(=O)O)N)F)O.Cl |
正規SMILES |
C1=C(C=C(C(=C1F)CC(C(=O)O)N)F)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(Benzo[d][1,3]dioxol-4-yl)-N-methylmethanamine hydrochloride](/img/structure/B13038443.png)
![(1R,2S)-1-Amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13038446.png)
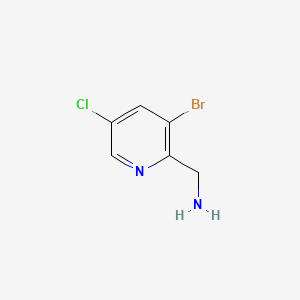


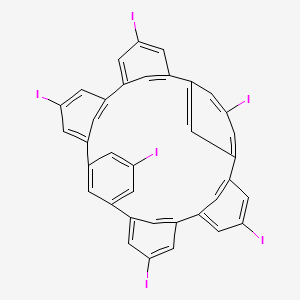
![6-Phenylimidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B13038487.png)
